molecular formula C10H12FNO2 B070952 Ethyl 4-amino-2-fluoro-3-methylbenzoate CAS No. 194804-83-6

Ethyl 4-amino-2-fluoro-3-methylbenzoate

Cat. No.: B070952
CAS No.: 194804-83-6
M. Wt: 197.21 g/mol
InChI Key: NRAJWJYFZLNRMQ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-fluoro-3-methylbenzoate (CAS No. 73792-08-2) is a benzoate ester derivative featuring a fluorine atom at the ortho-position (C2), a methyl group at the meta-position (C3), and an amino group at the para-position (C4) relative to the ester moiety. This compound’s unique substitution pattern influences its electronic, steric, and physicochemical properties, making it a candidate for pharmaceutical intermediates or agrochemical precursors.

Properties

CAS No.

194804-83-6

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 4-amino-2-fluoro-3-methylbenzoate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(12)6(2)9(7)11/h4-5H,3,12H2,1-2H3

InChI Key

NRAJWJYFZLNRMQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(C=C1)N)C)F

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)N)C)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their similarity scores to ethyl 4-amino-2-fluoro-3-methylbenzoate, based on computational or empirical comparisons :

Compound Name CAS No. Substituent Positions Ester Group Similarity Score
Ethyl 5-amino-2-fluorobenzoate 194804-83-6 C5-amino, C2-fluoro Ethyl 0.98
Methyl 4-amino-2-fluorobenzoate 56741-34-5 C4-amino, C2-fluoro Methyl 0.96
Methyl 4-amino-2,6-difluorobenzoate 123207-39-6 C4-amino, C2/C6-difluoro Methyl 0.94
Ethyl 4-fluoro-3-nitrobenzoate - C4-fluoro, C3-nitro Ethyl -

Key Observations :

  • Substituent Position: Ethyl 5-amino-2-fluorobenzoate (similarity 0.98) differs only in the amino group position (C5 vs. C4).
  • Ester Group: Methyl 4-amino-2-fluorobenzoate (similarity 0.96) shares the same amino and fluorine positions but uses a methyl ester. The ethyl group in the target compound increases steric bulk and lipophilicity, which may enhance solubility in organic solvents .
  • Fluorine Substitution: Methyl 4-amino-2,6-difluorobenzoate introduces a second fluorine at C6, which could amplify electron-withdrawing effects, reducing the basicity of the amino group compared to the mono-fluoro target compound .
Melting Points and Solubility
  • The target compound’s 3-methyl group may lower its melting point due to disrupted crystallinity compared to non-methylated analogs.
  • Methyl 4-amino-2-fluorobenzoate likely has higher water solubility than the ethyl analog due to reduced hydrophobicity, though experimental data is needed .

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